1,3,5-Tris(1H-benzo[d]imidazol-2-yl)benzene
Overview
Description
1,3,5-Tris(1H-benzo[d]imidazol-2-yl)benzene is a white crystalline solid with a chemical structure that includes three benzene rings and three benzimidazole rings. This compound is known for its excellent photostability, thermal stability, and solubility. It can form aggregates in solution and exhibits good luminescent properties. It has high absorption in the ultraviolet region, effectively blocking ultraviolet penetration and protecting material stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tris(1H-benzo[d]imidazol-2-yl)benzene can be synthesized through various methods. One common preparation method involves starting with acetophenone, which undergoes a diazotization reaction to obtain diazotized acetophenone. This intermediate then reacts with 1,3-benzenedicarboxylic anhydride to form this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of metal-organic frameworks (MOFs). The organic core is integrated with imidazole rings, which possess secondary and tertiary amines crucial for the protonation of metal ions. This method allows for the formation of novel MOFs with controlled porosity and structural versatility .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(1H-benzo[d]imidazol-2-yl)benzene undergoes various chemical reactions, including:
Substitution: The benzimidazole rings in the compound can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: o-Iodoxybenzoic acid (IBX) in DMSO at 45°C.
Substitution: Various electrophiles can be used to introduce different functional groups into the benzimidazole rings.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with IBX can lead to the formation of oxidized derivatives of the compound.
Scientific Research Applications
1,3,5-Tris(1H-benzo[d]imidazol-2-yl)benzene has a wide range of scientific research applications, including:
Biology: The compound’s luminescent properties make it useful in biological imaging and sensing applications.
Mechanism of Action
The mechanism by which 1,3,5-Tris(1H-benzo[d]imidazol-2-yl)benzene exerts its effects involves its interaction with molecular targets and pathways. In optoelectronic devices, the compound acts as an electron transport layer, facilitating the movement of electrons and preventing hole accumulation. This enhances the efficiency and stability of the devices .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene: Similar in structure but with phenyl groups attached to the benzimidazole rings.
1,3,5-Tris(diphenylphosphoryl)benzene: Contains diphenylphosphoryl groups instead of benzimidazole rings.
Uniqueness
1,3,5-Tris(1H-benzo[d]imidazol-2-yl)benzene is unique due to its combination of photostability, thermal stability, and luminescent properties. Its ability to form stable aggregates and its high absorption in the ultraviolet region make it particularly valuable in applications requiring material stability and protection from UV radiation .
Properties
IUPAC Name |
2-[3,5-bis(1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N6/c1-2-8-20-19(7-1)28-25(29-20)16-13-17(26-30-21-9-3-4-10-22(21)31-26)15-18(14-16)27-32-23-11-5-6-12-24(23)33-27/h1-15H,(H,28,29)(H,30,31)(H,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJNKGHTWHDVTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC(=C3)C4=NC5=CC=CC=C5N4)C6=NC7=CC=CC=C7N6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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